

Eganelisib's Modulation of the PI3K-Gamma Signaling Pathway: A Technical Guide

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Executive Summary

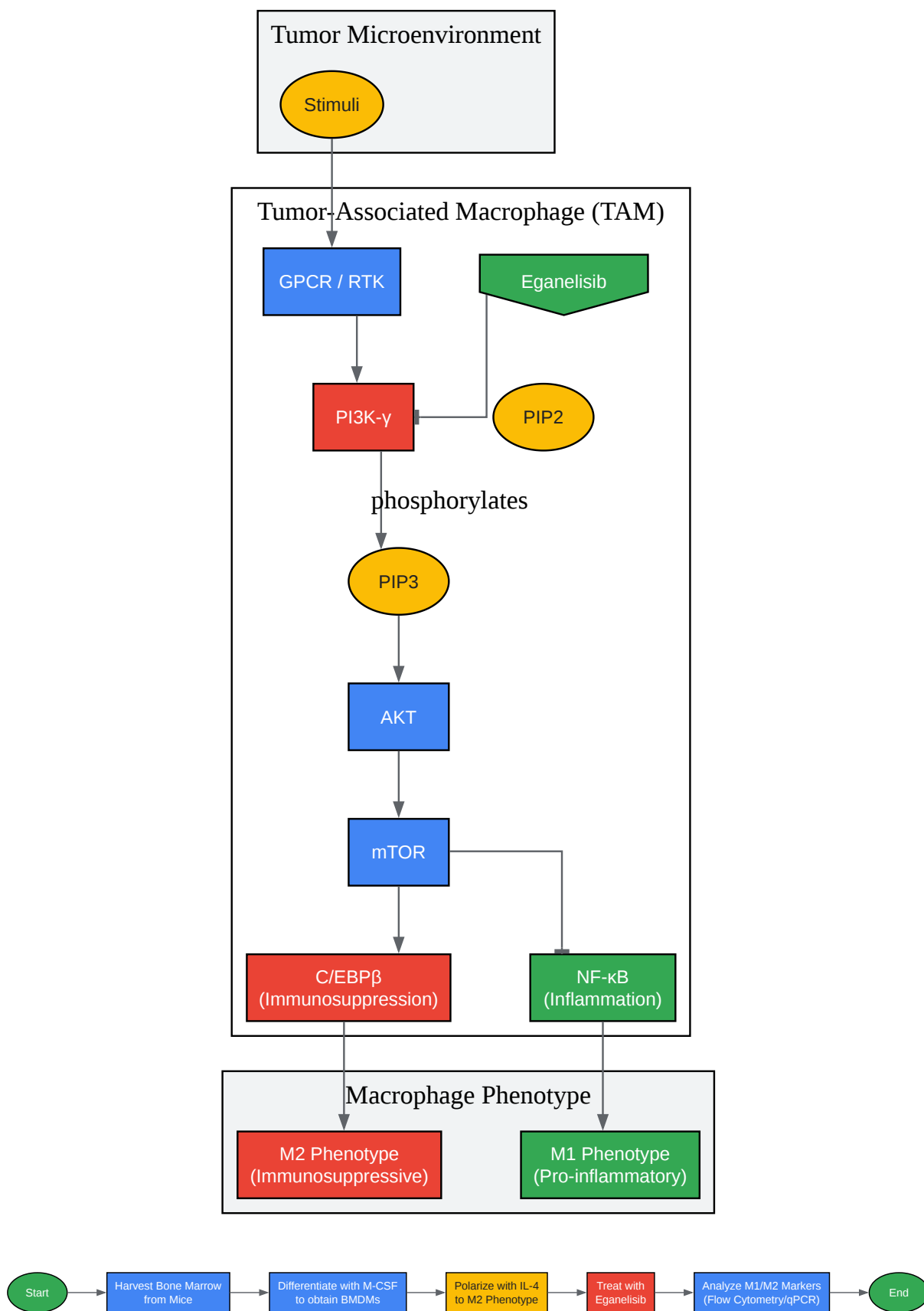
Eganelisib (formerly IPI-549) is a first-in-class, oral, and highly selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3K- γ) signaling pathway.^{[1][2]} Its primary mechanism of action revolves around reprogramming the tumor microenvironment (TME) by modulating the function of myeloid cells, thereby overcoming immune suppression and enhancing anti-tumor immunity.^{[1][3]} Preclinical and clinical studies have demonstrated that eganelisib, both as a monotherapy and in combination with immune checkpoint inhibitors, can lead to significant anti-tumor activity by shifting the TME from an immunosuppressive to an immune-active state.^{[1][4]} This technical guide provides an in-depth overview of the core signaling pathway, summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the underlying mechanisms.

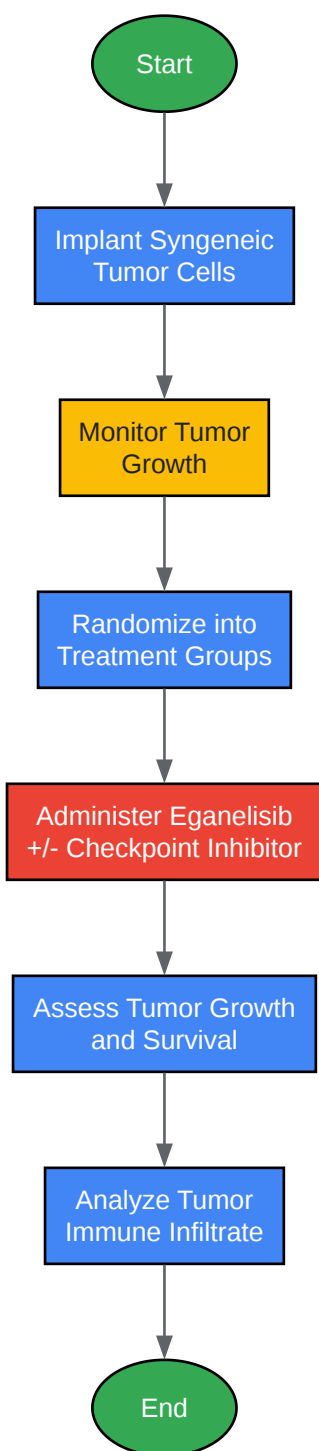
Core Signaling Pathway: PI3K-Gamma in Myeloid Cells

The PI3K- γ signaling pathway is predominantly active in myeloid cells and plays a crucial role in regulating their function.^[5] In the TME, tumor-associated macrophages (TAMs) are a key component of the myeloid infiltrate and can adopt an immunosuppressive M2-like phenotype, which hinders anti-tumor immune responses. PI3K- γ signaling is instrumental in maintaining this immunosuppressive state.

Upon activation by various stimuli in the TME, PI3K- γ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and mTOR. [6][7] This signaling cascade ultimately leads to the activation of transcription factors like C/EBP β and the suppression of NF- κ B.[7] The net effect is the polarization of TAMs towards an M2 phenotype, characterized by the secretion of anti-inflammatory cytokines and the suppression of T-cell function.

Eganelisib selectively inhibits PI3K- γ , thereby blocking the conversion of PIP2 to PIP3 in myeloid cells. This inhibition disrupts the downstream signaling cascade, leading to a "reprogramming" of TAMs from an immunosuppressive M2-like state to a pro-inflammatory M1-like phenotype.[1][8] These M1-like macrophages enhance anti-tumor immunity by increasing antigen presentation, producing pro-inflammatory cytokines, and promoting the recruitment and activation of cytotoxic T-lymphocytes.[9]





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References

- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Infinity reports positive preclinical / Phase I data of IPI-549 for treatment of solid tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PI3Kγ in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jtc.bmj.com [jtc.bmj.com]
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